

Application Notes and Protocols for [3H]-JNJ-56022486 Radioligand Binding Assays

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Compound of Interest

Compound Name: JNJ-56022486

Cat. No.: B608238

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Introduction

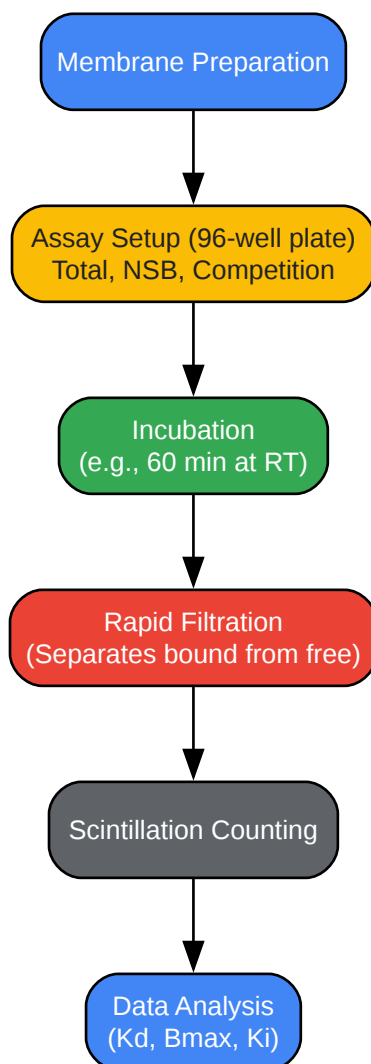
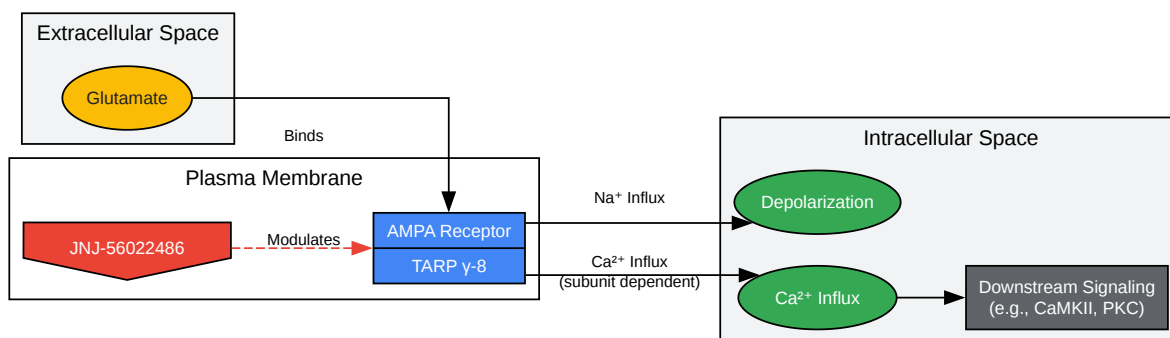
JNJ-56022486 is a selective negative allosteric modulator of TARP γ -8 associated AMPA receptors.[1][2] Transmembrane AMPA receptor regulatory proteins (TARPs), such as TARP γ -8, are auxiliary subunits that modulate the biophysical properties and trafficking of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Given the role of TARP γ -8 in regulating AMPA receptor function, **JNJ-56022486** serves as a valuable research tool for investigating the physiological and pathological roles of these receptor complexes. The tritiated version, [3H]-**JNJ-56022486**, allows for direct measurement of its binding to TARP γ -8 AMPA receptors, enabling the determination of binding affinity and the screening of other compounds that may interact with the same binding site.

These application notes provide detailed protocols for conducting saturation and competitive radioligand binding assays using [3H]-**JNJ-56022486**.

Signaling Pathway

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Upon binding to glutamate, the receptor's ion channel opens, primarily allowing the influx of sodium (Na^+) ions, which leads to depolarization of the postsynaptic membrane. Depending on the subunit composition of the AMPA receptor, the channel may also be permeable to calcium (Ca^{2+}), which can act as a second messenger

to activate various downstream signaling cascades. TARP γ -8, as an auxiliary subunit, modulates the gating and trafficking of these receptors, thereby influencing the magnitude and duration of the postsynaptic response. **JNJ-56022486**, as a negative allosteric modulator, binds to a site on the TARP γ -8 subunit, which in turn influences the conformation of the AMPA receptor, reducing its response to glutamate.



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References

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- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for [3H]-JNJ-56022486 Radioligand Binding Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608238#radioligand-binding-assays-with-3h-jnj-56022486]

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